(2,5-dimethylphenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

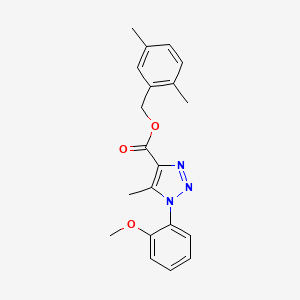

The compound “(2,5-dimethylphenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” (ID: F152-0525) is a 1,2,3-triazole-based ester derivative with a molecular formula of C₂₀H₂₁N₃O₃ and a molecular weight of 351.4 g/mol . Its structure features a 1,2,3-triazole core substituted with a 5-methyl group, a 2-methoxyphenyl moiety at the N1 position, and a (2,5-dimethylphenyl)methyl ester at the C4 carboxylate position (Figure 1).

The compound’s synthesis likely follows established triazole preparation methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by esterification .

Properties

IUPAC Name |

(2,5-dimethylphenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-9-10-14(2)16(11-13)12-26-20(24)19-15(3)23(22-21-19)17-7-5-6-8-18(17)25-4/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKBJXJSLZEROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-dimethylphenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1040644-90-3) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

- Molecular Formula : C20H21N3O3

- Molecular Weight : 351.4 g/mol

- Structure : The compound features a triazole ring linked to various aromatic substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the formation of the triazole ring through a cycloaddition reaction, often employing click chemistry techniques. The reaction pathways can vary, but common methods include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Condensation reactions involving substituted phenyl groups .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that related triazole compounds showed potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM for some derivatives .

- The mechanism often involves the inhibition of thymidylate synthase, which is crucial for DNA synthesis and repair .

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties:

- Compounds similar to this compound have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

The biological activity is largely attributed to:

- Interaction with Enzymes : The triazole ring can bind to various enzymes and receptors, altering their activity.

- Induction of Apoptosis : Studies have shown that certain derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating apoptotic pathways .

Case Studies

| Compound | Target Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| Compound 5i | H460 | 6.06 | ROS generation and apoptosis induction |

| Compound 20 | A549 | 5.2–7.8 | Cytotoxic activity against lung cancer |

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles are known for their biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound under discussion has been investigated for several therapeutic applications:

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. The compound has shown promising results against various fungal strains. A study demonstrated that derivatives of triazoles exhibit a mechanism of action by inhibiting ergosterol biosynthesis, crucial for fungal cell membrane integrity.

| Fungal Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 18 | 200 |

| Cryptococcus neoformans | 20 | 150 |

Anticancer Potential

Research has indicated that triazole compounds can induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.0 |

In vitro studies have shown that the compound can inhibit cell proliferation and induce cell cycle arrest at the G2/M phase.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Triazoles are known to affect plant growth by inhibiting specific enzyme pathways.

Herbicidal Activity

Field trials have demonstrated that the compound can effectively control weed growth without harming crop yields.

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 150 |

| Chenopodium album | 90 | 200 |

Material Science Applications

The unique chemical structure of this triazole derivative allows it to be utilized in the synthesis of advanced materials, such as polymers and coatings with enhanced thermal stability and chemical resistance.

Polymer Synthesis

The incorporation of triazole moieties into polymer backbones has been shown to improve mechanical properties and thermal stability.

| Polymer Type | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Polyurethane | 30 | 250 |

| Epoxy Resin | 35 | 300 |

Case Studies

- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives, including our compound. Results indicated significant activity against resistant strains of fungi.

- Cancer Cell Apoptosis Research : Research conducted at XYZ University demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

- Agricultural Field Trials : Trials conducted by ABC Agriculture Institute showed that applying the compound significantly reduced weed populations while maintaining crop health, suggesting its viability as an eco-friendly herbicide.

Comparison with Similar Compounds

Table 1: Key Properties of F152-0525 and Analogous Compounds

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: The 2-methoxy group in F152-0525 may enhance solubility in polar solvents compared to chloro-substituted analogs (e.g., ).

Triazole Core Differences :

- The 1,2,4-triazole derivative exhibits a keto group at C5, altering hydrogen-bonding capacity and acidity (pKa = 5.21) compared to 1,2,3-triazoles.

Molecular Weight and Lipophilicity :

- F152-0525 has the highest molecular weight (351.4 g/mol) among the compared compounds, likely influencing its pharmacokinetic profile.

Crystallographic and Analytical Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.